[1,1'-Biphenyl]-3,4-dicarboxylic acid
Overview
Description
[1,1’-Biphenyl]-3,4-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached at the 3 and 4 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halogenated biphenyl derivative under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4-dicarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-3,4-dicarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of metal-organic frameworks (MOFs) and other coordination compounds .
Biology: In biological research, this compound is used to study enzyme immobilization and as a ligand in the development of enzyme inhibitors .
Medicine: Derivatives of [1,1’-Biphenyl]-3,4-dicarboxylic acid have shown potential as anti-inflammatory and antimicrobial agents .
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,4-dicarboxylic acid and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For example, certain derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include signal transduction and transcription activation, particularly those associated with inflammation and cell growth .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid
- Terephthalic acid
- Isophthalic acid
Comparison: [1,1’-Biphenyl]-3,4-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which affects its reactivity and the types of derivatives that can be synthesized. Compared to [1,1’-Biphenyl]-4,4’-dicarboxylic acid, which has carboxylic acid groups on both benzene rings, [1,1’-Biphenyl]-3,4-dicarboxylic acid offers different steric and electronic properties, making it suitable for distinct applications .
Properties
IUPAC Name |
4-phenylphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWRNLQOAIQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196182 | |
Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-58-3 | |
Record name | 4-Phenylphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4445-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Biphenyldicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (1,1'-Biphenyl)-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,1'-BIPHENYL)-3,4-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438QR76R88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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